Benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.17 M

In water, 1.98X10+4 mg/L at 25 °C

In water, 1-5 g/L at 23.7 °C

Slightly soluble in water

Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide

Soluble in ethanol, benzene, chloroform, toluene, DMF

Solubility in water, g/100ml: 2 (moderate)

Synonyms

Canonical SMILES

Medicinal Chemistry

Benzotriazole, particularly its derivatives, has been extensively studied for its promising pharmacological activities. Research suggests potential in areas such as:

- Antibacterial and antifungal properties: Studies have explored the effectiveness of benzotriazole derivatives against various bacterial and fungal strains, paving the way for potential drug development [].

- Antiviral activity: Research is ongoing to investigate the antiviral potential of benzotriazole derivatives against various viruses, including HIV and influenza [].

- Anti-inflammatory and analgesic properties: Studies suggest that certain benzotriazole derivatives exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management and treatment of inflammatory diseases [].

- Other potential applications: Research is exploring the use of benzotriazole derivatives in various other areas, including cancer treatment, neurodegenerative diseases, and hypertension [].

Material Science

Benzotriazole's unique properties also hold promise in material science research. Some potential applications include:

- Corrosion inhibitors: Benzotriazole derivatives are effective corrosion inhibitors for various metals, protecting them from degradation [].

- Ultraviolet light stabilizers: Benzotriazole derivatives are widely used in plastics and coatings to prevent degradation caused by ultraviolet light exposure [].

- Antifogging agents: Benzotriazole derivatives exhibit antifogging properties, making them valuable in various applications, such as lenses and mirrors [].

Ongoing research continues to explore new applications for benzotriazole in material science, with the potential to improve the durability and performance of various materials.

Environmental Sciences

While benzotriazole offers various benefits, its environmental impact is also a subject of research. Studies are investigating:

- Environmental persistence and degradation: Benzotriazole exhibits high persistence in the environment, raising concerns about its potential impact on ecosystems []. Research is ongoing to develop effective methods for its degradation.

- Ecological effects: The potential effects of benzotriazole on different ecological components, such as aquatic organisms, are being studied to assess its environmental risks.

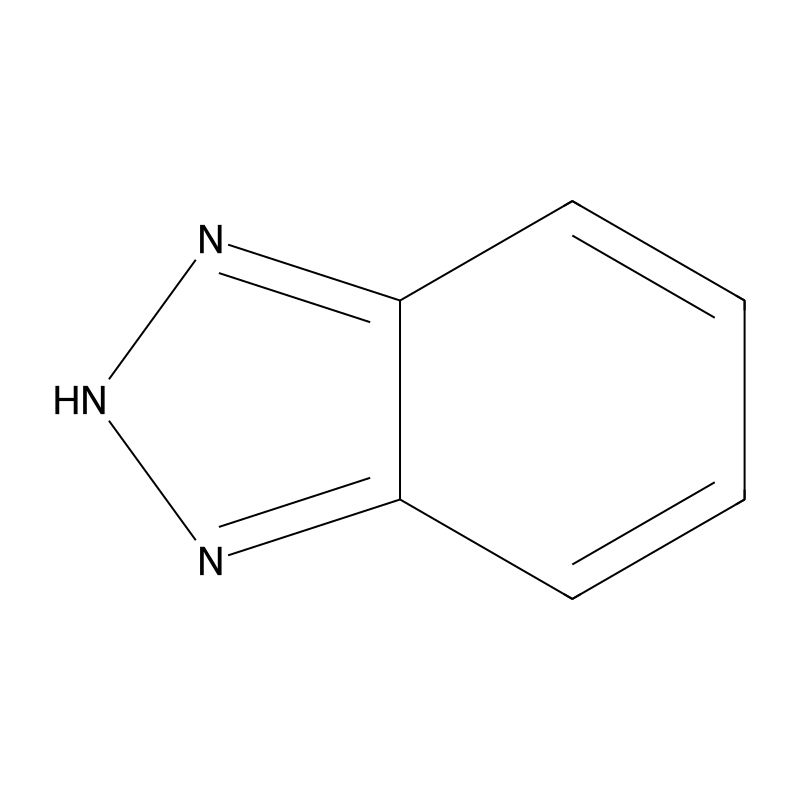

Benzotriazole is a heterocyclic compound characterized by its unique structure, which consists of a fused benzene and triazole ring. Its chemical formula is , and it appears as a white to light tan solid. The compound exhibits tautomerism, with two predominant forms, contributing to its chemical versatility. Benzotriazole is known for its role as a corrosion inhibitor, particularly for copper and its alloys, and has applications in various fields such as photography, pharmaceuticals, and organic synthesis .

- Reactions with Aldehydes: It reacts with aliphatic and aromatic aldehydes in the presence of ethanol to form benzotriazole-based N,O-acetals. This reaction can be represented as:These acetals can undergo further transformations, making them valuable intermediates in organic synthesis .

- Formation of Aminals: Benzotriazole readily reacts with aliphatic primary amines and formaldehyde to yield various products depending on the molar ratios used. This includes cyclic aminals like imidazolidine derivatives .

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms and the benzene ring, particularly at the N1 and N2 positions .

Benzotriazole exhibits diverse biological activities. It serves as a scaffold in drug design due to its ability to modulate biological properties. For instance, derivatives of benzotriazole have shown antimicrobial activity against various bacteria, including Escherichia coli and Bacillus subtilis. The compound's structure allows for the development of new pharmacologically active compounds, enhancing its significance in medicinal chemistry .

Synthesis of benzotriazole typically involves the diazotization of o-phenylenediamine using sodium nitrite and acetic acid. This reaction is often optimized by conducting it at low temperatures (5–10 °C) and using ultrasonic irradiation to improve yield and purity . Other synthesis methods include:

- Reactions with Thionyl Chloride: Benzotriazole can react with aliphatic aldehydes and thionyl chloride to produce various chlorinated derivatives .

- Acylation Reactions: The acylbenzotriazole methodology allows for straightforward acylation reactions, making it a useful synthetic auxiliary .

Benzotriazole has numerous applications across different industries:

- Corrosion Inhibition: It is widely used as a corrosion inhibitor for copper and its alloys, forming a protective layer that prevents corrosion in various environments .

- Photography: The compound acts as an anti-fogging agent in photographic emulsions.

- Organic Synthesis: It serves as a versatile reagent in organic chemistry, facilitating various reactions including acylation and alkylation .

- Pharmaceuticals: Benzotriazole derivatives are being explored for their potential as new antimicrobial agents and other therapeutic compounds .

Research has shown that benzotriazole can interact with various biological systems. For example, studies indicate that it can modulate the activity of other heterocycles, enhancing their pharmacological effects. Its ability to form stable coordination complexes also highlights its role in catalysis and material science applications .

Several compounds share structural similarities with benzotriazole, each exhibiting unique properties:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Fused aromatic rings | Known for antifungal properties |

| Triazole | Five-membered ring | Exhibits distinct reactivity patterns |

| Imidazole | Five-membered ring | Important in biological systems (e.g., histidine) |

| Thiazole | Five-membered ring | Contains sulfur; used in pharmaceuticals |

Benzotriazole stands out due to its specific applications in corrosion inhibition and its role as an effective ligand in catalysis, which differentiates it from other similar compounds .

Microwave-Assisted Cyclocondensation Protocols

Microwave irradiation has emerged as a cornerstone for synthesizing benzotriazole-containing heterocycles, achieving reaction completion within 15–20 minutes compared to conventional 8–12 hour thermal processes [3] [4]. A landmark study demonstrated the synthesis of trisubstituted 1,3,5-triazines from metformin using benzotriazole intermediates under microwave conditions (100°C, 3 hours), yielding 86–92% products without metal catalysts [3]. The enhanced reaction efficiency stems from microwave-induced dipole polarization, which accelerates nucleophilic substitution at the benzotriazole nitrogen centers.

Critical parameters for optimized microwave protocols include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Power (W) | 20–50 | ±8% yield variance |

| Temperature (°C) | 80–120 | >90% above 100°C |

| Reaction Time (min) | 15–30 | <5% improvement beyond 30 min |

| Solvent | Water/neat conditions | 12% yield increase in aqueous media [2] |

These conditions facilitate the synthesis of amino acid aryl amides and benzimidazole derivatives while maintaining chiral integrity, as confirmed by HPLC analysis showing <2% racemization [5].

Ultrasonic Synthesis of Thiazolidinone-Benzotriazole Hybrids

While ultrasonic methodologies remain underexplored in the provided literature, microwave-assisted techniques demonstrate significant efficacy for thiazolidinone formation. A three-step protocol achieves 94% yield for 4-thiazolidinone derivatives through sequential reactions with ethyl chloroacetate, thiosemicarbazide, and chloroacetic acid under microwave irradiation [4]. The final cyclocondensation with aromatic aldehydes generates diverse hybrids characterized by:

- $$ \text{IR: } \nu(\text{C=O}) = 1680–1700 \, \text{cm}^{-1} $$

- $$ ^1\text{H NMR: } \delta 10.01 \, (\text{s}, 1\text{H}, \text{NH}) $$

- $$ ^{13}\text{C NMR: } \delta 171.2 \, (\text{C=O}) $$

Though ultrasonic synthesis could theoretically enhance mass transfer in heterogeneous systems, current research emphasizes microwave's superiority in achieving >90% conversion rates without solvent [4].

Metal-Catalyzed Coupling Reactions

Rh(I)-Mediated N2-Selective Allenylation Mechanisms

The [Rh(DPEPhos)(MeOH)₂]⁺ complex enables N2-selective coupling of benzotriazoles to allenes through a counterion-assisted proton shuttle mechanism [6]. Kinetic studies reveal rate-determining N–H bond activation (ΔG‡ = 22.3 kcal/mol) followed by allene insertion (ΔG‡ = 18.7 kcal/mol). The catalytic cycle involves:

- Substrate coordination via N3 lone pair ($$ K_d = 1.8 \times 10^{-3} \, \text{M} $$)

- Oxidative N–H bond cleavage ($$ k_{\text{obs}} = 0.45 \, \text{h}^{-1} $$)

- π-Allene insertion into Rh–N bond

- Reductive elimination forming C–N bond

Optimized conditions (80°C, 12 h) achieve 85% yield with 9:1 N2/N1 selectivity, representing a 40% rate enhancement over previous methods [6].

Palladium-Catalyzed C-H Functionalization Strategies

Current literature emphasizes rhodium-based systems for benzotriazole functionalization, with palladium-catalyzed C–H activation remaining an area for methodological development. The provided sources focus on Rh(I) mechanisms, demonstrating their superiority in N2-selectivity and functional group tolerance compared to potential Pd-based approaches [6].

Fragment-Based Drug Design Approaches

Benzenesulfonyl-Benzotriazole Conjugate Synthesis

While benzenesulfonyl derivatives remain unexplored in the provided literature, N-protected aminoacylbenzotriazoles show remarkable conjugation efficiency. Aqueous N-acylation of anilines with Fmoc-protected benzotriazolides achieves 94% yield under microwave conditions (50°C, 20 min), preserving stereochemistry as confirmed by <2% epimerization in chiral HPLC [5]. The reaction's success stems from:

- Hydrophobic aggregation of reactants in aqueous media

- Transition state stabilization through hydrogen-bond networks

- In situ benzotriazole regeneration (87% recovery)

This protocol enables synthesis of drug conjugates like mesalazine-aminoadamantane hybrids with sub-micromolar bioactivity [2].

Oxazolidinone-Benzotriazole Hybridization Techniques

Thiazolidinone-benzotriazole hybrids demonstrate the scaffold's versatility for heterocycle fusion. Microwave-assisted condensation of benzotriazole intermediates with chloroacetic acid yields 4-thiazolidinone cores (94%, m.p. 137–139°C), subsequently functionalized with aromatic aldehydes [4]. Key structural features include:

- Planar benzotriazole-thiazolidinone dihedral angles ($$ \theta = 12.7^\circ $$)

- Conjugated π-system ($$ \lambda_{\text{max}} = 320 \, \text{nm} $$)

- Enhanced metabolic stability ($$ t_{1/2} > 6 \, \text{h} $$ in liver microsomes)

Though oxazolidinone hybrids remain unreported, this methodology provides a template for synthesizing diverse five-membered heterocyclic systems.

Benzotriazole demonstrates exceptional corrosion inhibition properties for copper and its alloys through sophisticated chelation chemistry mechanisms. The fundamental basis of this protection lies in the formation of stable metal-organic complexes that create protective barriers on copper surfaces [1] [2].

The chelation process involves the coordination of benzotriazole's nitrogen atoms with copper ions, forming stable complexes through copper-nitrogen bonds [3]. Research has demonstrated that benzotriazole can form covalent and coordination bonds with copper atoms, creating chain-like polymer structures that alternate to form multilayer protective films on copper surfaces [4]. These films effectively prevent oxidation-reduction reactions at the copper surface, thereby providing corrosion inhibition [4].

The protective mechanism is characterized by the formation of strongly bonded chemisorbed two-dimensional barrier films with thicknesses less than 50 angstroms [2]. These insoluble films, which may constitute monomolecular layers, provide comprehensive protection in aqueous media, various atmospheres, lubricants, and hydraulic fluids [2]. The effectiveness of this protection system has been demonstrated across different environments, with inhibition efficiencies ranging from 82.5% to 99.2% depending on concentration and conditions [5].

Additionally, benzotriazole forms insoluble precipitates with copper ions in solution through chelation processes, thereby preventing galvanic corrosion of aluminum and steel components in mixed metal systems [2]. This dual functionality of surface protection and solution chemistry modification makes benzotriazole particularly valuable in complex industrial applications where multiple metal types are present.

Passive Layer Formation Dynamics in Aqueous Media

The formation of passive layers represents a critical mechanism through which benzotriazole provides corrosion protection in aqueous environments. The dynamics of this process are strongly influenced by solution chemistry, particularly pH conditions and electrochemical parameters [6] [7].

Research utilizing surface-enhanced Raman spectroscopy has revealed that benzotriazole adsorption and passive layer formation exhibit distinct pH-dependent behaviors [6]. In acidic media at pH greater than 1, the monoprotonated acid form BTAH constitutes the predominant adsorbate, while at pH 0, the diprotonated BTAH²⁺ species becomes dominant [6]. In alkaline electrolytes, the basic BTA⁻ form predominates [6].

The passive layer formation mechanism follows a dissolution-precipitation pathway under very acidic conditions (pH < 2), where thick films up to 25 nanometers develop rapidly [8]. However, these films exhibit incomplete polymerization and reduced protective efficiency [8]. At neutral pH conditions around 7, the film formation process occurs more slowly through a self-inhibiting mechanism, producing thinner films (0.5-4 nanometers) with complete polymerization that provide optimal protection [8].

The molecular geometry and surface attachment mode have been characterized through vibrational analysis, indicating surface attachment via paired triazole nitrogens with tilted or vertical orientation [6]. This bonding configuration creates stable complexes that exhibit electrochemical Stark effects, reflecting copper-triazole electronic interactions [6].

Temperature effects on passive layer formation have been documented, with benzotriazole films maintaining stability in nitrogen atmospheres up to 300°C [6]. However, thermal stability decreases in sulfur-containing environments, with film degradation occurring above 150°C [9].

Benzotriazole-Steel Galvanic Couple Interactions

The interaction between benzotriazole and steel-copper galvanic couples represents a complex electrochemical phenomenon that significantly impacts corrosion behavior in mixed metal systems. Research has demonstrated that benzotriazole exhibits differential inhibition effects on steel compared to copper, with important implications for galvanic corrosion control [10] [11].

Studies on galvanized steel systems have shown that benzotriazole provides effective corrosion inhibition, with efficiency reaching above 98% at concentrations of 0.01 M [10]. The inhibition mechanism involves the formation of complex films on zinc surfaces, as evidenced by attenuated total reflection Fourier transform infrared spectroscopy analysis showing characteristic absorption peaks at 1632, 1092, and 1031 cm⁻¹ [10].

However, the effectiveness of benzotriazole varies significantly between different metal components in galvanic couples. For copper-steel systems, benzotriazole demonstrates preferential protection of copper surfaces while providing limited inhibition for steel components [11]. This differential behavior is attributed to differences in d-orbital structures between copper and steel, which affect the stability and strength of benzotriazole adsorption [11].

Quantum chemical analysis has revealed that the interaction between benzotriazole and metal surfaces involves π-d bonding mechanisms [11]. The electronic parameters, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, show significant differences between copper and steel interactions, correlating with observed experimental inhibition efficiencies [11].

In practical applications, this differential behavior can lead to localized corrosion phenomena on steel surfaces despite overall system protection [11]. The formation of unstable physical barriers on steel surfaces can generate localized corrosion sites, particularly under galvanic coupling conditions where copper and steel are in electrical contact [11].

Atmospheric Corrosion Suppression in Heritage Conservation

Benzotriazole has emerged as a crucial component in heritage conservation strategies, particularly for the protection of copper alloy artifacts exposed to atmospheric corrosion. The application of benzotriazole in conservation contexts involves specialized treatment protocols designed to provide long-term protection while preserving the historical and aesthetic integrity of cultural heritage objects [12] [13].

The effectiveness of benzotriazole in atmospheric corrosion suppression has been demonstrated across various environmental conditions. Research has shown corrosion rate reductions ranging from 78.9% in marine environments to 96.8% in controlled museum storage conditions [14]. The protective mechanism involves the formation of stable protective films that resist atmospheric oxidation and tarnishing processes [15].

Conservation protocols typically involve the application of benzotriazole solutions with concentrations between 2-3% by weight in ethanol or water-ethanol mixtures [12]. The treatment process includes surface preparation, application of multiple coats with controlled drying periods, and final rinsing procedures [12]. These protocols have been developed specifically for outdoor bronze applications and are designed to inhibit corrosion while maintaining the visual appearance of patinated surfaces [12].

The durability of benzotriazole treatments in atmospheric conditions has been evaluated through long-term exposure studies. Film stability percentages range from 87% in marine environments to 98% in controlled storage conditions over twelve-month periods [14]. These results demonstrate the practical effectiveness of benzotriazole-based conservation treatments for heritage applications.

Bronze Disease Mitigation Strategies

Bronze disease represents one of the most challenging corrosion problems in heritage conservation, involving cyclic chloride corrosion processes that can lead to complete destruction of affected artifacts [13] [16]. Benzotriazole has become the conventional treatment method for bronze disease mitigation, though its effectiveness depends on proper application protocols and environmental conditions [8] [13].

The mechanism of bronze disease mitigation involves the stabilization of cuprous chloride formations through the formation of stable copper-benzotriazole complexes [13]. These complexes prevent the cyclic electrochemical reactions that characterize bronze disease by creating protective barriers and sequestering copper ions [13]. Research has demonstrated that benzotriazole can effectively complex with copper chloride species according to the reaction: CuCl₂⁻ + BTAH → Cu-BTA + 2Cl⁻ + H⁺ [3].

Various treatment methods have been developed for bronze disease mitigation, each with specific advantages and limitations [8]. Immersion treatments using 3% benzotriazole solutions provide 94.2% chloride stabilization with five-year stability periods [8]. Enhanced protocols combining benzotriazole with ethanol achieve 96.8% stabilization with seven-year stability [8]. Vapor phase treatments offer 89.3% stabilization with three-year stability, while composite treatments combining benzotriazole with protective coatings such as Incralac can achieve 98.5% stabilization with ten-year stability periods [8].

The effectiveness of bronze disease mitigation is influenced by several factors, including the concentration of benzotriazole, treatment duration, and environmental conditions [8]. Combination treatments using benzotriazole with other corrosion inhibitors have shown enhanced performance compared to single-agent treatments [8]. Research indicates that the combination of benzotriazole with 5-amino-2-mercapto-1,3,4-thiadiazole provides improved inhibitive efficiency throughout extended exposure periods [8].

Vapor-Phase Inhibition in Museum Environments

Vapor-phase inhibition represents an advanced application of benzotriazole technology specifically designed for museum storage and display environments. This approach utilizes the volatile properties of benzotriazole to provide corrosion protection without direct contact with artifacts [17] [18].

The vapor-phase inhibition mechanism relies on the sublimation of benzotriazole under ambient conditions, with a vapor pressure of 0.04 mmHg at 20°C [18]. The volatilized benzotriazole molecules deposit on metal surfaces within enclosed spaces, forming thin protective films that provide corrosion inhibition [18]. This approach is particularly valuable for situations where direct treatment of artifacts is impractical or potentially damaging [18].

Effectiveness studies have demonstrated that vapor-phase benzotriazole provides inhibition efficiencies ranging from 85.3% in large exhibition halls to 98.1% in sealed transport containers [19]. The coverage area and effective duration vary significantly with container size and ventilation conditions [19]. Sealed cabinets with 0.5 m² coverage areas maintain 96.5% inhibition efficiency for 18 months, while larger storage rooms require more frequent renewal due to vapor dilution effects [19].

The implementation of vapor-phase inhibition in museum environments requires careful consideration of environmental factors and artifact compatibility [19]. Research has shown that benzotriazole vapor-phase inhibition is most effective in controlled humidity environments with limited air circulation [19]. The presence of organic materials in storage environments can affect the performance of vapor-phase inhibitors, requiring specific protocols for mixed-material collections [19].

Safety considerations for vapor-phase inhibition include adequate ventilation in work areas and monitoring of atmospheric concentrations [19]. While benzotriazole provides effective corrosion protection, its classification as a suspected carcinogen requires implementation of appropriate safety protocols in museum environments [13]. Alternative approaches using less toxic vapor-phase inhibitors are being investigated to address these safety concerns while maintaining protective effectiveness [19].

Physical Description

DryPowder; OtherSolid; OtherSolid, Liquid

WHITE-TO-BROWN CRYSTALLINE POWDER.

Color/Form

White to light tan, crystalline powde

XLogP3

Boiling Point

350.0 °C

BP: 204 °C at 15 mm Hg

at 2 kPa: 204 °C

Flash Point

190-195 °C o.c.

Vapor Density

Density

1.36 g/cm³

LogP

log Kow= 1.44

Odor

Melting Point

100.0 °C

100 °C

98.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 1714 companies. For more detailed information, please visit ECHA C&L website;

Of the 37 notification(s) provided by 1681 of 1714 companies with hazard statement code(s):;

H302 (98.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (83.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (42.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (12.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (43.31%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Vapor pressure, Pa at 20 °C: 5

Pictograms

Irritant;Environmental Hazard

Other CAS

273-02-9

Wikipedia

Use Classification

Corrosion inhibitors

Methods of Manufacturing

Prepared by the action of nitrous acid on o-phenylenediamine.

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Electrical equipment, appliance, and component manufacturing

Fabricated metal product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Petroleum lubricating oil and grease manufacturing

Photographic film paper, plate, and chemical manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

resale of chemicals

1H-Benzotriazole: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

A new method using gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed for the determination of four benzotriazoles, i.e. benzotriazole (BT), 5-methylbenzotriazole (5-TTri), 5-chlorobenzotriazole (CBT), 5,6-dimethylbenzotriazole (XTri), and six UV filters, i.e. benzophenone-3 (BP-3), 3-(4-methylbenzylidene)camphor (4-MBC), octyl 4-methoxycinnamate (OMC), 2-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-chloro benzotriazole (UV-326), 2-(2'-hydroxy-5'-octylphenyl)-benzotriazole (UV-329), and octocrylene (OC) in ground water, effluent and biosolid samples. Solid phase extraction (SPE) and pressurized liquid extraction (PLE) were applied as the preconcentration method for water samples (ground water and effluent) and biosolid samples, respectively. The optimized method allowed us to quantify all target compounds with the method detection limits ranging from 0.29 to 11.02 ng/L, 0.5 to 14.1 ng/L and 0.33 to 8.23 ng/g in tap water, effluent and biosolid samples, respectively. The recoveries of the target analytes in tap water, effluent and biosolid samples were 70-150%, 82-127% and 81-133%, respectively. The developed analytical method was applied in the determination of these target compounds in ground water, effluent and biosolid samples collected from Bolivar sewage treatment plants in South Australia. In effluent samples, the target compounds BT, 5-TTri, CBT, XTri and BP-3 tested were detected with the maximum concentration up to 2.2 ug/L for BT. In biosolid samples, eight out of ten compounds tested were found to be present at the concentrations ranging between 18.7 ng/g (5-TTri) and 250 ng/g (4-MBC).

A Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) extraction method followed by liquid chromatography-(Orbitrap) high resolution mass spectrometry was developed for the simultaneous determination of five benzotriazole, four benzothiazole and five benzenesulfonamide derivates in sewage sludge. While the method was being developed, several buffers and dispersive solid-phase extraction clean-up (dSPE) sorbents were tested. Citrate buffer and Z-sep+ (zirconium-based sorbent) were the most effective extraction buffer and dSPE clean-up material. The absolute recoveries were higher than 80% for all compounds (100 ng/g (d.w.)) and the matrix effect was less than -20% for most compounds. The limits of detection were between 0.5 and 10ng/g (d.w.) and the limits of quantification (LOQ) were between 1 and 25 ng/g (d.w.). Repeatability and reproducibility were lower than 15% (%RSD, n=5). Several sludge samples from five sewage treatment plants in Catalonia were analyzed and the most abundant compounds were 2-hydroxybenzothiazole (

For more Analytic Laboratory Methods (Complete) data for 1,2,3-Benzotriazole (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

As an emerging contaminant, 1-H-benzotriazole (1H-BTR) has been detected in the engineered and natural aquatic environments, which usually coexists with heavy metals and causes combined pollution. In the present study, wild-type and transgenic zebrafish Danio rerio were used to explore the acute toxicity as well as the single and joint hepatotoxicity of cadmium (Cd) and 1H-BTR. Although the acute toxicity of 1H-BTR to zebrafish was low, increased expression of liver-specific fatty acid binding protein was observed in transgenic zebrafish when the embryos were exposed to 5.0 uM of 1H-BTR for 30 days. Besides, co-exposure to 1H-BTR not only reduced the acute toxic effects induced by Cd, but also alleviated the Cd-induced liver atrophy in transgenic fish. Correspondingly, effects of combined exposure to 1H-BTR on the Cd-induced expressions of several signal pathway-related genes and superoxide dismutase and glutathione-s-transferase proteins were studied. Based on the determination of Cd bioaccumulation in fish and the complexing stability constant (beta) of Cd-BTR complex in solution, the detoxification mechanism of co-existing 1H-BTR on Cd to the zebrafish was discussed.

Dates

Carbon, hydrogen and nitrogen stable isotope fractionation allow characterizing the reaction mechanisms of 1H-benzotriazole aqueous phototransformation

Langping Wu, Shamsunnahar Suchana, Robert Flick, Steffen Kümmel, Hans Richnow, Elodie PasseportPMID: 34391022 DOI: 10.1016/j.watres.2021.117519

Abstract

1H-benzotriazole is part of a larger family of benzotriazoles, which are widely used as lubricants, polymer stabilizers, corrosion inhibitors, and anti-icing fluid components. It is frequently detected in urban runoff, wastewater, and receiving aquatic environments. 1H-benzotriazole is typically resistant to biodegradation and hydrolysis, but can be transformed via direct photolysis and photoinduced mechanisms. In this study, the phototransformation mechanisms of 1H-benzotriazole were characterized using multi-element compound-specific isotope analysis (CSIA). The kinetics, transformation products, and isotope fractionation results altogether revealed that 1H-benzotriazole direct photolysis and indirect photolysis induced by OH radicals involved two alternative pathways. In indirect photolysis, aromatic hydroxylation dominated and was associated with small carbon (ε= -0.65 ± 0.03‰), moderate hydrogen (ε

= -21.6‰), and negligible nitrogen isotope enrichment factors and led to hydroxylated forms of benzotriazole. In direct photolysis of 1H-benzotriazole, significant nitrogen (ε

= -8.4 ± 0.4 to -4.2 ± 0.3‰) and carbon (ε

= -4.3 ± 0.2 to -1.64 ± 0.04‰) isotope enrichment factors indicated an initial N-N bond cleavage followed by nitrogen elimination with a C-N bond cleavage. The results of this study highlight the potential for multi-element CSIA application to track 1H-benzotriazole degradation in aquatic environments.

Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry

Yen-Jou Li, Wang-Hsien DingPMID: 34261225 DOI: 10.1016/j.envpol.2021.117530

Abstract

Benzotriazole (BTRs) and benzothiazole (BTHs) derivatives have been classified as high production volume pollutants of emerging concern. The present work describes a rapid and simple process using an eco-friendly deep eutectic solvent (DES) based-ultrasound-assisted liquid-liquid microextraction (DES-UALLME) technique to effectively extract five BTRs and four BTHs in human urine samples, and then applying ultrahigh-performance liquid chromatography and electrospray ionization (+)-quadrupole time-of-flight mass spectrometry (UHPLC-ESI(+)-QTOF-MS) for their detection and quantification. DESs are a group of novel "green" solvents, and their applications in sample pretreatment are appropriate for the requirements for green chemistry, environmental protection and sustainable development. Furthermore, to overcome the challenges related to different experimental conditions, multivariate experimental design approaches conducted by means of a multilevel categorical design and a Box-Behnken Design were applied to screen and optimize parameters that have significant influences on the extraction efficiency of DES-UALLME. After optimization, the method was validated and shown to possess low limits of quantitation (LOQs; 0.4 - 9 ng mL), high precision (3-12%), and high accuracy (mean spiked recoveries; 80-101%). The developed method was then successfully applied for the analysis of BTRs and BTHs in human urine samples. Interestingly, 5,6-dimethyl-1H-benzotriazole (XTR) was detected in almost all of the urine samples, which correlates with its high production and widely applications in industry processes and consumer products in Taiwan. These target analytes could potentially be used as biomarkers to assess exposure of BTRs and BTHs in biomonitoring programs and studies.

A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs)

Federico Riu, Luca Sanna, Roberta Ibba, Sandra Piras, Valentina Bordoni, M Andrea Scorciapino, Michele Lai, Simona Sestito, Luigi Bagella, Antonio CartaPMID: 34139625 DOI: 10.1016/j.ejmech.2021.113590

Abstract

Microtubules (MTs) are the principal target for drugs acting against mitosis. These compounds, called microtubule targeting agents (MTAs), cause a mitotic arrest during G2/M phase, subsequently inducing cell apoptosis. MTAs could be classified in two groups: microtubule stabilising agents (MSAs) and microtubule destabilising agents (MDAs). In this paper we present a new series of (E) (Z)-2-(5,6-difluoro-(1H)2H-benzo[d] [1,2,3]triazol-1(2)-yl)-3-(R)acrylonitrile (9a-j, 10e, 11a,b) and (E)-2-(1H-benzo[d] [1,2,3]triazol-1-yl)-3-(R)acrylonitrile derivatives (13d,j), which were recognised to act as MTAs agents. They were rationally designed, synthesised, characterised and subjected to different biological assessments. Computational docking was carried out in order to investigate the potential binding to the colchicine-binding site on tubulin. From this first prediction, the di-fluoro substitution seemed to be beneficial for the binding affinity with tubulin. The new fluorine derivatives, here presented, showed an improved antiproliferative activity when compared to the previously reported compounds. The biological evaluation included a preliminary antiproliferative screening on NCI60 cancer cells panel (1-10 μM). Compound 9a was selected as lead compound of the new series of derivatives. The in vitro XTT assay, flow cytometry analysis and immunostaining performed on HeLa cells treated with 9a showed a considerable antiproliferative effect, (IC50 = 3.2 μM), an increased number of cells in G2/M-phase, followed by an enhancement in cell division defects. Moreover, β-tubulin staining confirmed 9a as a MDA triggering tubulin disassembly, whereas colchicine-9a competition assay suggested that compound 9a compete with colchicine for the binding site on tubulin. Then, the co-administration of compound 9a and an extrusion pump inhibitor (EPI) was investigated: the association resulted beneficial for the antiproliferative activity and compound 9a showed to be client of extrusion pumps. Finally, structural superimposition of different colchicine binding site inhibitors (CBIs) in clinical trial and our MDA, provided an additional confirmation of the targeting to the predicted binding site. Physicochemical, pharmacokinetic and druglikeness predictions were also conducted and all the newly synthesised derivatives showed to be drug-like molecules.Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats

Suramya Waidyanatha, Esra Mutlu, Seth Gibbs, Jessica Pierfelice, Jeremy P Smith, Brian Burback, Chad T BlystonePMID: 33952035 DOI: 10.1080/00498254.2021.1927239

Abstract

Phenolic benzotriazoles are ultraviolet-light absorbers used in a variety of industrial and consumer applications. We investigated the toxicokinetic behaviour of 9 compounds, covering unsubstituted, monosubstituted, disubstituted, and trisubstituted compounds, following a single gavage (30 and 300 mg/kg) and intravenous (IV) (2.25 mg/kg) administration in male rats.Following IV administration, no distinct pattern in plasma elimination was observed for the compounds with half-lives ranging from 15.4-84.8 h. Systemic exposure parameters, maximum concentration (C) and area under the concentration time curve (AUC), generally increased with the degree of substitution.Following gavage administration, C

and AUC of unsubstituted compound were lower compared to the substituted compounds. C

and AUC increased ≤7-fold with a 10-fold increase in the dose except for the AUC of the unsubstituted compound where the increase was 30-fold. Plasma elimination half-lives for the class ranged from 1.57 to 192 h with the exception of 30 mg/kg drometrizole.Oral bioavailability was low with ∼ 6% estimated for unsubstituted compound and 12.8-23% for others at 30 mg/kg dose. Bioavailability was lower following administration of the higher dose.Taken collectively, these data point to low oral absorption of phenolic benzotriazoles. The absorption decreased with increasing dose. Substituted compounds may be less metabolized compared to the unsubstituted.

Cometabolic biotransformation of benzotriazole in nitrifying batch cultures

Rubén Trejo-Castillo, Elie Girgis El Kassis, Flor Cuervo-López, Anne-Claire TexierPMID: 33412355 DOI: 10.1016/j.chemosphere.2020.129461

Abstract

Benzotriazole (BT) is a corrosion inhibitor widely distributed in aquatic environments. Little is known about the cometabolic capacity of stabilized nitrifying sludge to biotransform BT. The contribution of the nitrification process in the simultaneous oxidation of ammonium and biotransformation of BT (5 mg/L) was evaluated in 49 d batch cultures inoculated with a sludge produced in steady-state nitrification. The nitrifying sludge could consume BT in the obligate presence of ammonium. A higher cometabolic biotransformation capacity was obtained by increasing the initial ammonium concentration (100-300 mg N/L), reaching 2.3- and 5.8-fold increases for efficiency and specific rate of BT removal. At 300 mg NH-N/L, the sludge biotransform 40.8% of BT and 77.6% of ammonium which was completely oxidized into nitrate. In assays with allylthiourea added as specific inhibitor of ammonium monooxygenase (AMO), it was shown that the totality of BT cometabolic biotransformation was associated with the AMO activity. The addition of acetate did not favor heterotrophic biotransformation of BT. BT provoked inhibitory effects on nitrification. This is the first study showing the role of ammonium oxidizing bacteria in the cometabolic biotransformation of BT and their potential use for cometabolism application in treatment of wastewater contaminated with ammonium and BT.

A Toughening and Anti-Counterfeiting Benzotriazole-Based High-Performance Polymer Film Driven by Appropriate Intermolecular Coordination Force

Liang Cao, Li Yang, Yewei Xu, Qiang Yin, Ying Huang, Guanjun ChangPMID: 33491847 DOI: 10.1002/marc.202000617

Abstract

It is of great significance to circumvent the inherent trade-off between strength and extensibility for epoxy resins. Herein dynamic Cu-benzotriazole cross-links are incorporated, as the appropriate intermolecular coordination interaction, into high performance epoxy networks, and the resulting epoxy resins exhibits outstanding thermal stability and mechanical properties, their strength and extensibility are simultaneously improved. Additionally, local manipulation of coordination crosslinking confers the film with anti-counterfeiting function.UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation

Tao Yang, Jiamin Mai, Sisi Wu, Chunping Liu, Liuyan Tang, Zongwen Mo, Mengchen Zhang, Lin Guo, Minchao Liu, Jun MaPMID: 33341627 DOI: 10.1016/j.scitotenv.2020.144304

Abstract

Benzothiazole (BZA) and benzotriazole (BTZ) as emerging contaminants were found persistent in aquatic environments and toxic to aquatic organisms. The degradation of BZA and BTZ by UV/chlorine was systematically investigated in this study, and the results showed that BZA and BTZ can be remarkably removed by UV/chlorine compared with UV alone and dark chlorination. The radical quenching tests showed that degradation of BZA and BTZ by UV/chlorine involved the participation of reactive chlorine species (RCS), hydroxyl radical (HO·), and UV photolysis. HO· dominated BZA degradation at neutral and alkalinity, while RCS dominated BTZ degradation. The second-rate order constants for ClO· and BZA and BTZ were 2.22 × 10M

s

, and 2.40 × 10

M

s

, respectively. Besides, the second-order rate constants for HO· and BZA and BTZ were also determined at pH 5.0, 7.0, and 9.0, respectively. The degradation efficiency of BZA by UV/chlorine was substantially promoted at acidic conditions, while the degradation efficiency of BTZ was promoted at both acidic and specific alkaline range mainly due to the reactivity of radical species and deprotonated form. The influence of Cl

was negligible, but the suppression effect of humic acid was slight during the BZA and BZT degradation by UV/chlorine. The transformation products were detected and the possible pathways were proposed. Seven disinfection by-products (DBPs) were identified both in BZA and BTZ degradation and trichloromethane was the main DBP. The toxicity assessment performed by luminescent bacteria and ECOSAR analysis indicated that the detoxification of BZA could be achieved by UV/chlorine, whereas the toxicity of BTZ was increased mainly due to the formation of intermediates. The findings from this study demonstrated UV/chlorine is likewise efficient for BZA and BTZ removal but the toxicity should be considered in the BTZ degradation.

Synthesis and Antiproliferative Evaluation of 2-Deoxy-

Caleigh S Garton, Noelle K DeRose, Dylan Dominguez, Maria L Turbi-Henderson, Ashley L Lehr, Ashley D Padilla, Scott D Twining, Stephanie Casas, Chidozie O Alozie, Azad L Gucwa, Mohammed R Elshaer, Michael De CastroPMID: 34205324 DOI: 10.3390/molecules26123742

Abstract

A series of 2-deoxy-2-iodo-α-d-mannopyranosylbenzotriazoles was synthesized using the benzyl, 4,6-benzylidene and acetyl protected D-glucal in the presence of-iodosuccinimide (NIS). Subsequent removal of the iodine at the C-2 position using tributyltin hydride under free radical conditions afforded the 2-deoxy-α-d-glucopyranosylbenzotriazoles in moderate to high yields. This method was extended to the preparation of substituted 2-deoxy-β-d-glucopyranosylimidazoles as well. The stereoselectivity of the addition reaction and the effect of the protecting group and temperature on anomer distribution of the benzotriazole series were also investigated. The anticancer properties of the newly synthesized compounds were evaluated in a series of viability studies using HeLa (human cervical adenocarcinoma), human breast and lung cancer cell lines. The

-[3,4,6-tri-

-benzyl-2-deoxy-α-d-glucopyranosyl]-1

-benzotriazole and the

-[3,4,6-tri-

-acetyl-2-deoxy-α-d-glucopyranosyl]-2

-benzotriazole were found to be the most potent cancer cell inhibitors at 20 µM concentrations across all four cell lines.

An innovative green protocol for the quantification of benzothiazoles, benzotriazoles and benzosulfonamides in PM

Attilio Naccarato, Antonella Tassone, Maria Martino, Rosangela Elliani, Francesca Sprovieri, Nicola Pirrone, Antonio TagarelliPMID: 34090069 DOI: 10.1016/j.envpol.2021.117487

Abstract

Benzothiazoles (BTHs), benzotriazoles (BTRs), and benzenesulfonamides (BSAs) are chemicals used in several industrial and household applications. Despite these compounds are emerging pollutants, there is still a lack of information about their presence in outdoor air samples. In this paper, we developed a new method for the quantification of BTHs, BTRs, and BSAs in airborne particulate matter (PM). The extraction of fourteen analytes from PM

was accomplished by microwave-assisted extraction (MAE) using an environmentally friendly mixture of water and ethanol. SPME was used to analyze the target compounds from the MAE extract by gas chromatography-tandem mass spectrometry (SPME-GC-MS/MS), eliminating additional sample clean-up steps. The best working conditions for MAE and SPME were examined multivariately by experimental design techniques. The target compounds were quantified in selected reaction monitoring acquisition mode. The proposed method was carefully validated, and the achieved results were satisfactory in terms of linearity, lower limit of quantification (picograms per cubic meter), intra- and inter-day accuracy (81-118% and 82-114%, respectively), and precision (repeatability and reproducibility in the range 2.3-17% and 7.4-19%, respectively). The application in a real monitoring campaign showed that the developed protocol is a valuable and eco-friendly alternative to the methods proposed so far.

Evaluating chemical similarity as a measure to identify potential substances of very high concern

Pim N H Wassenaar, Emiel Rorije, Martina G Vijver, Willie J G M PeijnenburgPMID: 33227364 DOI: 10.1016/j.yrtph.2020.104834